molecular formula C8H9ClN2S B188631 1-(4-Chlorophenyl)-3-methylthiourea CAS No. 2740-97-8

1-(4-Chlorophenyl)-3-methylthiourea

Cat. No.: B188631
CAS No.: 2740-97-8
M. Wt: 200.69 g/mol
InChI Key: UKOJOHPYEVWPNN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methylthiourea is a chemical compound with the CAS registry number 2740-97-8 and a molecular weight of 200.69 g/mol . Its molecular formula is C 8 H 9 ClN 2 S . This thiourea derivative is characterized by its structure which can be represented by the SMILES notation CNC(NC1=CC=C(C=C1)Cl)=S . As a specialist chemical, it is primarily utilized in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis, where it may serve as a key building block or intermediate for the creation of more complex molecules . Related compounds in its class are often investigated for their diverse biological activities, suggesting its potential value in exploring structure-activity relationships (SAR) and novel pharmacophores . Researchers can leverage its specific structure for projects in chemical biology and material science. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please handle with appropriate care and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

CAS No.

2740-97-8

Molecular Formula

C8H9ClN2S

Molecular Weight

200.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-methylthiourea

InChI

InChI=1S/C8H9ClN2S/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12)

InChI Key

UKOJOHPYEVWPNN-UHFFFAOYSA-N

SMILES

CNC(=S)NC1=CC=C(C=C1)Cl

Canonical SMILES

CNC(=S)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-(4-Chlorophenyl)-3-methylthiourea. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, its minimal inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a study published in 2024, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited MIC values ranging from 250 to 500 µg/mL, outperforming some conventional antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it may inhibit specific kinases involved in cancer progression, particularly in glioblastoma models.

Case Study: Inhibition of Glioblastoma Growth

A series of experiments demonstrated that derivatives of this compound could inhibit the growth of glioblastoma cells by targeting the AKT signaling pathway. Compound variants showed EC50 values as low as 0.5 µM against glioma cell lines, suggesting significant therapeutic potential .

Fertilizer Enhancements

This compound has been explored for its role as a plant growth regulator. Its application in agricultural settings aims to enhance crop yield and resilience under stress conditions.

Research Findings

Studies indicate that thiourea derivatives can improve seed germination rates and overall plant health when applied as foliar sprays or soil amendments. For example, trials have shown that crops treated with this compound exhibited increased resistance to drought conditions .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including the reaction of chlorinated phenols with isothiocyanates. The ability to modify its structure leads to the development of numerous derivatives with tailored biological activities.

Table 2: Selected Derivatives and Their Activities

Derivative NameActivity TypeReference
1-(4-Bromophenyl)-3-methylthioureaAntimicrobial
1-(4-Nitrophenyl)-3-methylthioureaAnticancer
1-(4-Fluorophenyl)-3-methylthioureaPlant Growth Regulator

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : The 4-chlorophenyl group in the target compound contrasts with 3-chlorophenyl () and 2,4-dichlorobenzoyl () analogs, which exhibit enhanced steric effects and electronic modulation, impacting receptor binding .
  • Methyl vs.
  • Metal Complexation : Iron(III) coordination () significantly enhances binding affinity and stability compared to the parent thiourea, highlighting the role of metal-ligand interactions in optimizing therapeutic efficacy .

Pharmacological Potential

  • Anticancer Activity: The fluorobenzoyl analog () and its iron complex () demonstrate superior cytotoxicity (IC₅₀ = 251 µg/mL and lower inhibition constant, respectively) compared to non-acylated thioureas, emphasizing the importance of electron-withdrawing groups in enhancing bioactivity .
  • Antimicrobial Utility : Thiourea derivatives like 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine () show higher antimicrobial activity, suggesting that further functionalization (e.g., tetrazole rings) could augment the target compound’s efficacy .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted) Water Solubility
1-(4-Chlorophenyl)-3-methylthiourea C₈H₉ClN₂S 200.68 2.5 Low
1-(4-Fluorobenzoyl)-3-methylthiourea C₉H₈FN₂OS 226.23 3.1 Moderate
1-(4-Chlorophenyl)-3-phenylthiourea C₁₃H₁₁ClN₂S 262.76 3.8 Very Low

Preparation Methods

General Procedure for Laboratory Synthesis

  • Reagents and Solvents :

    • 4-Chloroaniline (1.0 equivalent)

    • Methyl isothiocyanate (1.1 equivalents)

    • Dichloromethane (DCM) (0.1 M concentration)

  • Reaction Setup :

    • Dissolve 4-chloroaniline in DCM under a nitrogen atmosphere.

    • Add methyl isothiocyanate dropwise at room temperature.

    • Stir the mixture for 16 hours to ensure complete conversion.

  • Workup :

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Yield : 70–85% (depending on purification method).

Alternative Routes

While the amine-isothiocyanate coupling is the most direct method, alternative pathways include:

  • Thiophosgene-Mediated Synthesis : Reacting 4-chloroaniline with thiophosgene to generate 4-chlorophenyl isothiocyanate, followed by treatment with methylamine. This two-step approach is less common due to thiophosgene’s toxicity.

  • Solid-Phase Synthesis : Immobilized reagents in flow reactors can enhance yield and reduce purification steps, though industrial adoption remains limited.

Industrial Production Methods

Scaling up thiourea synthesis requires optimizing reaction parameters for cost-effectiveness and safety.

Continuous Flow Reactor Systems

Industrial facilities often employ continuous flow reactors to mitigate exothermic risks and improve mixing efficiency. Key parameters include:

  • Residence Time : 2–4 hours (shorter than batch processes).

  • Temperature Control : Maintained at 25–30°C using jacketed reactors.

  • Solvent Recovery : DCM is recycled via distillation, reducing waste.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch ProcessContinuous Flow
Reaction Time16 hours3 hours
Yield75%82%
Solvent Consumption50 L/kg product30 L/kg product
Purity98%99%

Purification Techniques

Purification is critical for obtaining pharmaceutical-grade this compound.

Recrystallization

  • Solvent System : Ethanol/water (3:1 v/v).

  • Purity : >98% after two recrystallization cycles.

  • Limitation : Low recovery rate (~60%) due to solubility constraints.

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh).

  • Eluent : Ethyl acetate/hexane (1:4 v/v).

  • Advantage : Scalable for multi-kilogram batches.

Table 2: Purification Method Comparison

MethodPurity (%)Recovery (%)Scalability
Recrystallization98.560Moderate
Column Chromatography99.285High
Precipitation97.870Low

Mechanistic Insights

The reaction proceeds via nucleophilic attack of 4-chloroaniline on the electrophilic carbon of methyl isothiocyanate:

4-Cl-C6H4-NH2+CH3-NCS4-Cl-C6H4-NH-CS-NH-CH3\text{4-Cl-C}6\text{H}4\text{-NH}2 + \text{CH}3\text{-NCS} \rightarrow \text{4-Cl-C}6\text{H}4\text{-NH-CS-NH-CH}_3

Key Observations :

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing intermediates.

  • Steric Hindrance : The methyl group’s small size ensures minimal steric interference, unlike bulkier substituents.

Challenges and Optimization Strategies

Common Issues

  • Byproduct Formation : Over-alkylation can occur if methyl isothiocyanate is in excess.

  • Moisture Sensitivity : Hydrolysis of isothiocyanate to urea derivatives under humid conditions.

Mitigation Approaches

  • Stoichiometric Control : Use a 1:1.05 amine-to-isothiocyanate ratio to minimize byproducts.

  • Inert Atmosphere : Conduct reactions under nitrogen to prevent hydrolysis .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-chlorophenyl)-3-methylthiourea and its derivatives?

The synthesis of thiourea derivatives typically involves refluxing acyl chlorides with methylthiourea in the presence of catalysts. For example, 1-(2,4-dichlorobenzoyl)-3-methylthiourea is synthesized by reacting 2,4-dichlorobenzoyl chloride with 1-methylthiourea in ethanol under reflux conditions (75°C, 7 hours) using FeCl₃·6H₂O as a metal ion source . Triethylamine is also employed as a catalyst in analogous thiourea syntheses to enhance reaction efficiency . Yield optimization (e.g., 97.58% recovery) requires precise stoichiometric ratios and controlled agitation to facilitate kinetic energy and particle collisions .

Q. How are thiourea derivatives characterized structurally and electronically?

Characterization methods include:

  • UV-Vis spectroscopy : Identifies λₘₐₓ shifts (e.g., 270–320 nm) to confirm charge-transfer transitions between metal ions and ligands in complexes .
  • FT-IR : Detects key functional groups (e.g., C=S stretching at ~1250 cm⁻¹ and N-H bending at ~1500 cm⁻¹) .
  • NMR and mass spectrometry : Validates molecular structure and purity .
  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated in related thiourea derivatives .

Advanced Research Questions

Q. How do computational studies enhance the understanding of this compound’s reactivity and stability?

Density functional theory (DFT) calculations predict molecular electrostatic potential (MESP), frontier molecular orbitals (FMOs), and non-covalent interactions (e.g., hydrogen bonding). For example, studies on analogous thioureas reveal intramolecular N-H···S and C-H···Cl interactions that stabilize the crystal lattice . Quantum mechanical descriptors (e.g., ionization potential, electron affinity) correlate with experimental redox behavior .

Q. What methodological approaches resolve contradictions in bioactivity data for thiourea-metal complexes?

Discrepancies in anticancer activity (e.g., binding affinity vs. toxicity) are addressed by:

  • Molecular docking : Evaluates ligand-receptor interactions (e.g., ribonucleotide reductase enzyme 2EUD) using ΔG values (e.g., -7.64 kcal/mol for iron(III) complexes) and inhibition constants (2.11 µM) .
  • ADMET profiling : Balances high human intestinal absorption (HIA, 97.80%) against mutagenic risks (Ames test) .
  • Comparative assays : Benchmarks against known drugs (e.g., hydroxyurea) to validate therapeutic potential .

Q. How do electronic and steric effects influence the coordination chemistry of thiourea-metal complexes?

Iron(III) complexes of this compound exhibit ligand-to-metal charge transfer (LMCT) transitions, confirmed by UV-Vis absorption shifts (Δλₘₐₓ ~50 nm) . Steric effects from chlorophenyl substituents modulate ligand denticity, favoring bidentate coordination via sulfur and oxygen/nitrogen atoms. Crystal field splitting energy (10 Dq) calculations (e.g., 1.92 eV) further quantify ligand field strength .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of thiourea derivatives in aqueous media?

  • Co-solvent systems : Use DMSO-ethanol mixtures to enhance solubility without degrading the compound .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonyl or carboxyl) to the aryl ring while preserving bioactivity .

Q. What strategies improve reproducibility in thiourea synthesis?

  • Stoichiometric precision : Maintain molar ratios (e.g., 1:2 for ligand:Fe³⁺) to avoid byproducts .
  • Inert atmospheres : Prevent oxidation during reflux by using nitrogen gas .
  • Standardized characterization : Cross-validate results using multiple techniques (e.g., FT-IR + NMR + HPLC) .

Critical Analysis of Contradictory Evidence

  • Synthetic yields : Variations in recovery rates (e.g., 97.58% vs. 95%) may stem from differences in stirring efficiency or solvent purity .
  • Bioactivity : While iron(III) complexes show superior binding affinity, their mutagenic potential necessitates dose-response studies to reconcile efficacy and safety .

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